molecular formula C20H20N2O6S B4735847 N-(2H-13-BENZODIOXOL-5-YL)-3-({2-[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE CAS No. 548470-13-9

N-(2H-13-BENZODIOXOL-5-YL)-3-({2-[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

Cat. No.: B4735847
CAS No.: 548470-13-9
M. Wt: 416.4 g/mol
InChI Key: YKMSUPZDRLEKFC-UHFFFAOYSA-N
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Description

N-(2H-13-BENZODIOXOL-5-YL)-3-({2-[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound characterized by the presence of benzodioxole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-3-({2-[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through cyclization reactions. Subsequent steps involve the introduction of the propanamide group and the sulfanyl linkage. Common reagents used in these reactions include amines, thiols, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2H-13-BENZODIOXOL-5-YL)-3-({2-[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(2H-13-BENZODIOXOL-5-YL)-3-({2-[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-3-({2-[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The benzodioxole groups may facilitate binding to specific sites, while the sulfanyl linkage can participate in redox reactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
  • 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one

Uniqueness

N-(2H-13-BENZODIOXOL-5-YL)-3-({2-[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c23-19(21-13-1-3-15-17(9-13)27-11-25-15)5-7-29-8-6-20(24)22-14-2-4-16-18(10-14)28-12-26-16/h1-4,9-10H,5-8,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMSUPZDRLEKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCSCCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244800
Record name 3,3′-Thiobis[N-1,3-benzodioxol-5-ylpropanamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548470-13-9
Record name 3,3′-Thiobis[N-1,3-benzodioxol-5-ylpropanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548470-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Thiobis[N-1,3-benzodioxol-5-ylpropanamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2H-13-BENZODIOXOL-5-YL)-3-({2-[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
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N-(2H-13-BENZODIOXOL-5-YL)-3-({2-[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
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N-(2H-13-BENZODIOXOL-5-YL)-3-({2-[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Reactant of Route 4
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N-(2H-13-BENZODIOXOL-5-YL)-3-({2-[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Reactant of Route 5
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N-(2H-13-BENZODIOXOL-5-YL)-3-({2-[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Reactant of Route 6
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N-(2H-13-BENZODIOXOL-5-YL)-3-({2-[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

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